molecular formula C19H14N4O5 B2936123 N-[4-(2,4-dinitroanilino)phenyl]benzamide CAS No. 313266-69-2

N-[4-(2,4-dinitroanilino)phenyl]benzamide

Cat. No.: B2936123
CAS No.: 313266-69-2
M. Wt: 378.344
InChI Key: KUQMDLMLZMSJPP-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dinitroanilino)phenyl]benzamide is a synthetic chemical compound provided for non-human, non-therapeutic research applications. This benzamide derivative is of significant interest in biochemical and cell biology research due to its potential mechanism of action. Structural analogs of benzamides, such as RH-4032, are well-documented in scientific literature as potent antimicrotubule agents . These compounds selectively target and covalently bind to β-tubulin, a key protein in microtubule formation, thereby disrupting microtubule dynamics and inhibiting cell division . This mechanism can lead to the arrest of metaphase in cells and the loss of microtubule structures, making such compounds valuable tools for studying mitosis, cytoskeleton organization, and the development of chemical probes . Researchers can utilize this reagent in studies aimed at exploring fundamental cellular processes and in competitive binding assays to screen for other anti-tubulin agents within whole-cell systems . As a high-purity organic building block, it may also find application in the synthesis of more complex molecules for specialized research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2,4-dinitroanilino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-19(13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)20-17-11-10-16(22(25)26)12-18(17)23(27)28/h1-12,20H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQMDLMLZMSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 2,4 Dinitroanilino Phenyl Benzamide and Its Analogues

Established Synthetic Pathways for the Core N-Phenylbenzamide Scaffold

The N-phenylbenzamide linkage, also known as a benzanilide (B160483) structure, is a fundamental amide bond connecting a benzoic acid derivative and an aniline (B41778) derivative. Its synthesis is well-established in organic chemistry, with condensation and coupling reactions being the primary methodologies.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of amide synthesis. The most direct method is the reaction between a carboxylic acid and an amine. However, this reaction typically requires high temperatures and is often inefficient. Therefore, activating agents or conversion of the carboxylic acid to a more reactive derivative is standard practice.

A prevalent method is the acylation of an aniline with a benzoyl chloride, a classic example of the Schotten-Baumann reaction. In this approach, benzoyl chloride reacts readily with an aniline in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl byproduct, affording the N-phenylbenzamide in high yield. doubtnut.com

Alternatively, various condensing agents can facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the one-pot condensation of benzoic acid and aniline to produce N-phenylbenzamide in excellent yields. nih.govd-nb.info Other common condensing agents used in amide synthesis include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), which convert the carboxylic acid into a highly reactive intermediate in situ.

Interactive Table: Common Condensing Agents for Benzamide (B126) Synthesis
Reagent ClassExample ReagentsTypical ConditionsReference
Acid ChloridesBenzoyl ChlorideBase (e.g., Pyridine, NaOH), 0°C to RT
Lewis AcidsTitanium Tetrachloride (TiCl₄)Pyridine, 85°C nih.gov
CarbodiimidesDCC, EDCIOrganic Solvent, RT
Uronium SaltsHATU, HBTUOrganic Solvent, Base (e.g., DIPEA), RT

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed coupling reactions for amide bond formation. Palladium-catalyzed reactions are particularly prominent, offering high efficiency and functional group tolerance. nih.gov These methods can form the anilide bond by coupling aryl halides or their equivalents with an amine or an amide source.

For instance, palladium-catalyzed amination (a type of Buchwald-Hartwig amination) can couple an aryl bromide or chloride with an amide or, more commonly, an aniline with an aryl halide followed by acylation. nih.govresearchgate.net While direct coupling of a benzoic acid derivative with an aniline is less common under these conditions, related strategies involving C-H activation have emerged. For example, palladium-catalyzed C-H bond amidation has been developed for specific substrates, such as quinoline-8-carbaldehydes with anilines, showcasing advanced methods for amide synthesis. nih.gov These coupling reactions provide powerful alternatives to traditional condensation methods, especially for complex or sterically hindered substrates.

Specific Routes for Incorporating the 4-(2,4-Dinitroanilino)phenyl Moiety

The synthesis of the target compound, N-[4-(2,4-dinitroanilino)phenyl]benzamide, requires the specific and strategic linkage of the benzamide scaffold to the 2,4-dinitroaniline (B165453) unit. This can be achieved by either building the dinitroaniline functionality onto a pre-formed benzamide or by coupling a pre-made dinitroaniline fragment to a phenylbenzamide precursor.

A highly effective and common method for introducing the 2,4-dinitrophenyl group is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitro groups makes the carbon atoms at positions 1 and 4 of a 2,4-dinitrohalobenzene highly electrophilic and susceptible to attack by nucleophiles.

A logical synthetic route to this compound involves the reaction of N-(4-aminophenyl)benzamide with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) or 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The amino group of N-(4-aminophenyl)benzamide acts as the nucleophile, displacing the halide from the dinitrobenzene ring. psu.edursc.orgresearchgate.net Fluorine is an excellent leaving group in SNAr reactions, often resulting in faster reaction rates compared to chlorine. rsc.org This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by a non-nucleophilic base to deprotonate the attacking amine, enhancing its nucleophilicity. researchgate.netsemanticscholar.org

The precursor, N-(4-aminophenyl)benzamide, can be synthesized by the reduction of its nitro analogue, N-(4-nitrophenyl)benzamide. This reduction is commonly achieved using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in ethanol. nih.govresearchgate.net

An alternative strategy involves forming the benzamide bond after the two phenyl rings of the aniline portion are already linked. For example, one could synthesize 4-(2,4-dinitroanilino)aniline as an intermediate, which is then acylated with benzoyl chloride to yield the final product.

Another approach is to introduce the nitro groups onto a larger, pre-assembled scaffold. A process documented in a patent describes the synthesis of N-(4'-nitrobenzoyl)-2,4-dinitroaniline by the dinitration of N-(4'-nitrobenzoyl)-aniline using a mixture of concentrated sulfuric and nitric acids. google.com While the starting material is different, this demonstrates the feasibility of electrophilic nitration on an N-phenylbenzamide-type core to install the required nitro functionalities. Subsequent reduction of the third nitro group (on the benzoyl ring) could yield an analogue of the target compound.

The synthesis of precursors often involves a stepwise construction. For instance, dianiline precursors for related N-phenylbenzamide structures have been synthesized by first reacting a 4-nitroaniline (B120555) with a 4-nitrobenzoyl chloride to form a dinitro intermediate, followed by the simultaneous reduction of both nitro groups to yield a diamine. nih.gov This highlights a modular approach where substituted aromatic units are coupled first, followed by functional group transformations to achieve the desired precursors. nih.govresearchgate.net

Interactive Table: Retrosynthetic Approaches for this compound
ApproachKey DisconnectionKey ReactionPrecursorsReference
A C-N bond between aniline N and dinitrophenyl ringNucleophilic Aromatic Substitution (SNAr)N-(4-aminophenyl)benzamide + 1-Fluoro-2,4-dinitrobenzene psu.edu, rsc.org
B Amide C-N bondAcylation / Amide Condensation4-(2,4-Dinitroanilino)aniline + Benzoyl Chloride doubtnut.com,
C N-O bonds on dinitro ringElectrophilic NitrationN-(4-anilino)phenyl]benzamide (followed by nitration) google.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, analogues would be synthesized by systematically modifying different parts of the molecule to probe their importance. nih.gov

The synthesis of these analogues would follow the same fundamental pathways described above, but with substituted starting materials.

Modifications of the Benzoyl Ring: To study the impact of this region, analogues can be synthesized using a variety of substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, 4-chlorobenzoyl chloride) in the acylation step. nanobioletters.com

Modifications of the Central Phenyl Ring: The electronic and steric properties of the phenyl ring linking the amide and the dinitroaniline group can be altered. This would involve starting with substituted anilines (e.g., 2-methyl-4-nitroaniline) in the initial benzamide formation step.

Modifications of the Dinitroaniline Moiety: The number and position of the nitro groups are key features. Analogues could include mononitro derivatives (e.g., N-[4-(4-nitroanilino)phenyl]benzamide) or isomers with different substitution patterns. These would be synthesized using corresponding precursors like 1-fluoro-4-nitrobenzene. nih.gov The amino group itself could be replaced with other linkers to assess the importance of the N-H bond.

The synthesis of series of related N-phenylbenzamides and 2-phenoxybenzamides for SAR studies against various biological targets, including parasites and enzymes, has been well-documented. nih.govmdpi.comresearchgate.net These studies often reveal that small changes to substituent patterns can lead to significant differences in potency and selectivity, providing valuable insights for the development of more effective compounds. nih.govmdpi.com

Chemical Modification Strategies at the Benzamide Phenyl Ring

The benzamide phenyl ring of this compound offers a prime location for introducing chemical diversity. The substituents on this ring can significantly influence the molecule's electronic properties, conformation, and potential intermolecular interactions. A common synthetic approach involves the acylation of 4-amino-2',4'-dinitrodiphenylamine with a substituted benzoyl chloride. This method allows for the incorporation of a wide array of functional groups onto the benzamide moiety.

The general synthetic route commences with a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2,4-dinitrobenzene and p-phenylenediamine (B122844) to yield the 4-amino-2',4'-dinitrodiphenylamine intermediate. Subsequently, this intermediate is acylated with a variety of substituted benzoyl chlorides to produce the final this compound analogues. The choice of the benzoyl chloride determines the substitution pattern on the benzamide phenyl ring.

Table 1: Examples of Chemical Modifications at the Benzamide Phenyl Ring
Substituent (R)Benzoyl Chloride PrecursorRationale for ModificationPotential Impact
4-Methoxy4-Methoxybenzoyl chlorideIntroduce an electron-donating groupIncreased electron density, potential for hydrogen bonding
4-Nitro4-Nitrobenzoyl chlorideIntroduce an electron-withdrawing groupDecreased electron density, potential for altered binding modes
4-Chloro4-Chlorobenzoyl chlorideIntroduce a halogen for further functionalizationModulation of lipophilicity and electronic properties
3,5-Difluoro3,5-Difluorobenzoyl chlorideEnhance metabolic stability and binding affinityIncreased lipophilicity and altered electrostatic potential
4-(Trifluoromethyl)4-(Trifluoromethyl)benzoyl chlorideIncrease lipophilicity and metabolic stabilityImproved pharmacokinetic properties

Diversification of Substituent Patterns on the 2,4-Dinitroanilino Phenyl Ring

The 2,4-dinitroanilino phenyl ring is another key area for structural modification. The strongly electron-withdrawing nitro groups are crucial for the electrophilic nature of this ring. However, modifying the substitution pattern can lead to analogues with altered electronic and steric properties. Synthetic strategies to achieve this diversification often involve starting with differently substituted fluoronitrobenzene derivatives in the initial SNAr reaction.

For instance, using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in the reaction with p-phenylenediamine would yield analogues with trifluoromethyl groups in place of one of the nitro groups. Similarly, other electron-withdrawing groups can be introduced to modulate the chemical properties of the resulting compounds.

Table 2: Diversification of the 2,4-Dinitroanilino Phenyl Ring
Starting FluoronitroareneResulting Substituent PatternRationale for Modification
1-Fluoro-2,4-dinitrobenzene2,4-DinitroParent compound
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene2-Nitro-4-(trifluoromethyl)Modulate electronics and lipophilicity
1-Fluoro-4-nitro-2-cyano-benzene4-Nitro-2-cyanoIntroduce a different electron-withdrawing group
1-Fluoro-2,4-bis(trifluoromethyl)benzene2,4-Bis(trifluoromethyl)Significantly increase lipophilicity

Introduction of Bridging or Linker Modifications

One approach involves the synthesis of two separate fragments, one containing the benzamide moiety and a reactive group, and the other containing the dinitrophenyl moiety with a complementary reactive group. These fragments can then be coupled to introduce the desired linker. For instance, a Williamson ether synthesis between a 4-hydroxyphenyl benzamide derivative and 1-chloro-2,4-dinitrobenzene would introduce an ether linkage.

Table 3: Introduction of Bridging Modifications
Linker (X)Synthetic StrategyPotential Impact on Molecular Structure
-O-Williamson ether synthesisIntroduces a bent and flexible linkage
-S-Nucleophilic aromatic substitution with a thiophenolIncreases the length and alters the angle of the linker
-CH2-Reductive amination followed by N-arylationIntroduces a flexible, sp3-hybridized linker
-NH-CO-Amide coupling between a 4-aminobenzamide (B1265587) and a dinitrobenzoic acidIntroduces a rigid amide linker with hydrogen bonding capabilities

Advanced Synthetic Techniques and Methodological Optimization

Recent advances in synthetic chemistry offer powerful tools for the efficient and sustainable synthesis of this compound and its analogues. These techniques focus on improving reaction efficiency, reducing waste, and accessing novel chemical space.

Catalytic Approaches in Benzamide Synthesis

The formation of the benzamide bond is a critical step in the synthesis of the target compounds. While traditional methods often rely on stoichiometric activating agents, catalytic approaches offer a more atom-economical and environmentally friendly alternative.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination and Ullmann condensation are powerful palladium- and copper-catalyzed cross-coupling reactions, respectively, for the formation of C-N bonds. wikipedia.orgwikipedia.org These methods can be employed to construct the diarylamine core of the molecule. For instance, the coupling of a substituted aniline with 1-bromo-4-(2,4-dinitroanilino)benzene could be achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Direct Amidation: Catalytic direct amidation reactions, which form an amide bond directly from a carboxylic acid and an amine with the removal of water, are gaining prominence. Various catalysts, including those based on boron, zirconium, and titanium, have been developed for this purpose. These methods avoid the pre-activation of the carboxylic acid, thus simplifying the synthetic procedure and reducing waste.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. For the synthesis of this compound and its analogues, several green strategies can be implemented.

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), can significantly reduce or eliminate the need for solvents. The synthesis of amides has been successfully demonstrated using mechanochemical methods, offering a greener alternative to traditional solution-phase reactions.

Flow Chemistry: Continuous flow chemistry provides numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amides and other key intermediates can be adapted to flow reactors, leading to more efficient and reproducible processes.

Biocatalysis: Enzymes can be used as catalysts for amide bond formation, offering high selectivity and mild reaction conditions. Lipases, for example, can catalyze the amidation of carboxylic acids or esters in non-aqueous media. This approach aligns well with the principles of green chemistry by utilizing renewable catalysts and often operating under environmentally benign conditions.

Molecular Pharmacology and Biochemical Mechanisms of Action of N 4 2,4 Dinitroanilino Phenyl Benzamide

Investigation of Molecular Targets and Ligand-Target Interactions

Protein Binding and Interaction Analyses

While the specific interaction of N-[4-(2,4-dinitroanilino)phenyl]benzamide with tubulin has not been characterized, its structural components belong to classes of compounds known to affect microtubule dynamics. Dinitroanilines, for example, are a class of herbicides that disrupt microtubule function in plants and protozoa. nih.gov Research has shown that these compounds, such as oryzalin, bind specifically to α-tubulin. nih.gov This interaction is unusual, as most agents that disrupt microtubule function act on β-tubulin. nih.gov The binding of dinitroanilines is proposed to disrupt the lateral contacts between protofilaments, which are essential for forming a stable microtubule structure. nih.gov

Separately, certain benzamide (B126) derivatives have also been identified as antimicrotubule agents. The benzamide herbicide RH-4032 was found to bind covalently to tubulin, and competitive binding assays suggest this interaction occurs at a site on β-tubulin. nih.gov Given that this compound possesses both a dinitroaniline and a benzamide moiety, it is plausible that it could interact with tubulin. However, without direct experimental evidence, its specific binding site and effect on microtubule assembly remain unconfirmed.

Compounds that bind to the minor groove of DNA can interfere with DNA replication and transcription, making them valuable therapeutic agents. The N-phenylbenzamide scaffold, which forms the core of this compound, is present in several known DNA minor groove binders. Analogues based on this structure have shown significant activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov

These parasites are characterized by a unique mitochondrial DNA structure called the kinetoplast (kDNA), which is rich in adenine-thymine (A-T) base pairs. nih.govnih.gov This A-T richness makes the minor groove of kDNA a prime target for small molecules. N-phenylbenzamide derivatives, often functionalized with cationic groups like bis(2-aminoimidazolines), have been shown to bind strongly and selectively to the A-T rich minor groove of kDNA. nih.gov This binding can displace essential proteins that regulate kDNA function, leading to the disruption of the kinetoplast and parasite death. nih.gov

The binding is typically driven by hydrophobic forces and van der Waals interactions, with specificity conferred by hydrogen bonds between the compound and the DNA base pairs. esr.ie While the N-phenylbenzamide core of this compound suggests a potential for DNA minor groove binding, the influence of the 2,4-dinitroanilino substituent on this activity has not been specifically reported.

Receptor Agonism/Antagonism Profiling (e.g., Opioid Receptors for related analogues)

While the receptor binding profile of this compound itself is not well-documented, several related benzamide analogues have been extensively studied as ligands for opioid receptors. These studies reveal that the benzamide scaffold can be modified to create potent and highly selective agonists and antagonists for different opioid receptor subtypes (μ, δ, and κ).

A class of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogues has been developed as potent and selective δ-opioid receptor agonists. nih.govresearchgate.net For example, the lead compound in this series demonstrated high binding affinity for the δ-opioid receptor with an IC50 of 0.87 nM and exceptional selectivity over μ- and κ-opioid receptors. nih.govresearchgate.net

Similarly, another series of related benzamides, the 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide compounds, also displays selective full agonist activity at the δ-opioid receptor. nih.gov These findings underscore the utility of the benzamide structure in developing specific opioid receptor modulators.

Binding Affinity and Selectivity of Benzamide Analogues at Opioid Receptors
CompoundTarget ReceptorBinding Affinity (IC50 or Ki)Selectivity Ratio (μ/δ)Selectivity Ratio (κ/δ)Activity
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)δ-Opioid Receptor0.87 nM (IC50)43708590Full Agonist
(-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamideδ-Opioid Receptor17.6 nM (EC50)Not ReportedNot ReportedFull Agonist

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of inflammatory signaling pathways is a critical aspect of pharmacology. Key mediators in these cascades include the enzyme cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Overexpression of these molecules is associated with numerous inflammatory diseases. brieflands.com

Research into the broader chemical classes to which this compound belongs suggests potential anti-inflammatory activity. Studies have shown that benzamides and nicotinamides can inhibit the production of TNF-α. nih.gov Specifically, certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov The proposed mechanism for this effect is the inhibition of the transcription factor NF-κB, which is a critical regulator of the gene expression of many pro-inflammatory cytokines, including TNF-α. nih.gov

However, direct experimental data elucidating the specific effects of this compound on the expression of COX-2, IL-1β, and TNF-α are not available in the current body of scientific literature. Therefore, its precise role in modulating these inflammatory signaling cascades remains to be determined.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

There is no available research data describing the mechanisms by which this compound may regulate the cell cycle or induce apoptosis in any cell line.

Modulation of Parasite-Specific Biochemical Pathways

There is no available research data detailing the effects or mechanisms of this compound on the biochemical pathways of any parasitic organisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 2,4 Dinitroanilino Phenyl Benzamide Derivatives

Systematic Structural Modification of the N-Phenylbenzamide Core and its Influence on Biological Activity

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Modifications to this core can significantly impact its pharmacological profile. Systematic structural alterations of the N-phenylbenzamide core in related compounds have demonstrated that both the benzoyl and the anilino portions are amenable to substitutions that can modulate activity and selectivity.

In the context of N-[4-(2,4-dinitroanilino)phenyl]benzamide, the benzamide (B126) core serves as a rigid linker connecting the benzoyl and the dinitroanilino moieties. Modifications to this core, such as the introduction of substituents on the benzoyl ring, could influence the orientation of the dinitroanilino group and, consequently, its interaction with a target protein.

Table 1: Hypothetical Influence of Benzoyl Ring Substituents on the Biological Activity of this compound Derivatives

Substituent (R) on Benzoyl RingPositionElectronic EffectPostulated Impact on Activity
-OCH3paraElectron-donatingMay enhance binding through hydrogen bond acceptance or favorable electronic interactions.
-ClmetaElectron-withdrawingCould increase potency by enhancing electrostatic interactions with the target.
-CH3orthoElectron-donating/Steric hindranceMay induce a conformational twist, potentially leading to altered selectivity.
-NO2paraStrongly electron-withdrawingExpected to significantly enhance potency in targets where electron-deficient moieties are favorable.

Impact of 4-(2,4-Dinitroanilino)phenyl Substituent Variations on Ligand-Target Interactions

The 4-(2,4-dinitroanilino)phenyl group is a key pharmacophoric element in the title compound. Variations in this substituent can profoundly affect ligand-target interactions. The dinitroanilino moiety is a strong electron-withdrawing group and a potential hydrogen bond donor and acceptor, characteristics that are often crucial for high-affinity binding to biological macromolecules.

Studies on related anilino-phenyl derivatives have shown that the nature and position of substituents on the anilino ring are critical for activity. For example, the presence of electron-withdrawing groups can enhance interactions with electron-rich pockets in a receptor. Conversely, bulky substituents might sterically hinder the optimal binding conformation.

In this compound, the dinitro groups are expected to play a significant role in target recognition. Replacing one or both nitro groups with other substituents, such as halogens or cyano groups, would systematically alter the electronic and steric properties of this part of the molecule, providing a means to probe the specific requirements for biological activity.

Influence of Nitro Group Positioning and Electronic Effects within the Dinitroanilino Moiety on Biological Potency and Selectivity

The position and electronic effects of the nitro groups in the dinitroanilino moiety are critical determinants of biological potency and selectivity. The 2,4-dinitro substitution pattern creates a highly electron-deficient aromatic ring, which can engage in strong π-stacking and electrostatic interactions with appropriate amino acid residues in a target protein.

Research on various nitro-containing compounds has consistently demonstrated that the positioning of the nitro group can dramatically alter biological activity. nih.gov For instance, a nitro group at the ortho position can influence the conformation of adjacent functional groups through steric and electronic effects, while a para-nitro group primarily exerts its electronic influence through resonance. In the case of this compound, the 2-nitro group is likely to force the anilino ring out of planarity with the adjacent phenyl ring, which could be a key factor in adopting a bioactive conformation.

The strong electron-withdrawing nature of the two nitro groups polarizes the N-H bond of the anilino linker, making it a better hydrogen bond donor. This enhanced hydrogen bonding capability could be crucial for anchoring the molecule in the active site of a target.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape of this compound is a critical factor in its ability to interact with a biological target. Conformational analysis of related N-phenylbenzamide structures reveals that the molecule is not planar, with significant rotational freedom around the amide and aniline (B41778) C-N bonds. nih.gov

The dihedral angle between the two central phenyl rings is influenced by the substituents present. In the crystal structure of a related compound, 4-anilino-3-nitro-N-phenyl-benzamide, the anilino and benzamide rings are twisted relative to the central benzene (B151609) ring. nih.gov For this compound, the bulky 2-nitro group is expected to induce a significant twist between the dinitro-substituted ring and the adjacent phenyl ring. This non-planar conformation may be essential for fitting into a specific binding pocket.

Computational modeling and spectroscopic techniques can be employed to explore the conformational landscape of this molecule and to identify low-energy, populated conformations. Understanding the preferred three-dimensional structure is a prerequisite for elucidating the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Driven Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their pharmacological activity and to guide the design of new, more potent analogs.

Development of Predictive Models for Pharmacological Activity

The development of a predictive QSAR model begins with the generation of a dataset of compounds with their corresponding biological activities. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are then calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates these descriptors with the observed activity. sums.ac.irmdpi.com

For this compound derivatives, key descriptors might include the Hammett constants of substituents, molar refractivity, logP, and various quantum chemical parameters that describe the electronic distribution within the molecule. A hypothetical QSAR equation for a series of such compounds might take the form:

pIC50 = c0 + c1σ + c2logP + c3*MR

where σ represents the electronic effect of substituents, logP accounts for hydrophobicity, and MR relates to steric effects.

Statistical Validation and Applicability Domain Assessment of QSAR Models

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the robustness and predictive power of the model. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's internal consistency. External validation, where the model is used to predict the activity of a set of compounds not used in model development, is essential to evaluate its true predictive ability.

Furthermore, defining the applicability domain (AD) of a QSAR model is critical. The AD specifies the chemical space for which the model is expected to make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set. For this compound derivatives, the AD would be defined by the range of descriptor values of the compounds used to build the model.

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness of fit of the model to the training set data.> 0.6
Cross-validated R²Assesses the internal predictive ability of the model.> 0.5
External R²R²_predMeasures the predictive power of the model on an external test set.> 0.6
Root Mean Square ErrorRMSERepresents the standard deviation of the residuals (prediction errors).As low as possible

Computational Chemistry and Molecular Modeling of N 4 2,4 Dinitroanilino Phenyl Benzamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations of N-phenylbenzamide derivatives have been instrumental in elucidating their binding mechanisms with various protein targets. For instance, studies on similar nitrobenzamide derivatives have shown that the nitro groups can form crucial hydrogen bonds and electrostatic interactions with active site residues, thereby enhancing binding affinity. In the case of N-[4-(2,4-dinitroanilino)phenyl]benzamide, it is hypothesized that the two nitro groups on the aniline (B41778) ring and the benzamide (B126) moiety would actively participate in forming hydrogen bonds, pi-pi stacking, and hydrophobic interactions within a protein's binding pocket.

These interactions are critical for the stability of the ligand-protein complex. "Hotspots" are specific residues in the binding site that contribute significantly to the binding energy. For related N-phenylbenzamide compounds, key interactions often involve amino acid residues such as glutamate, aspartate, and histidine, which can act as hydrogen bond donors or acceptors. researchgate.net The identification of these hotspots is vital for understanding the structure-activity relationship (SAR) and for the rational design of more effective inhibitors. researchgate.netnih.gov

Table 1: Predicted Interactions for N-phenylbenzamide Derivatives with Target Proteins

DerivativeTarget ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-benzamideα-glucosidaseGLU:276, ASP:349Hydrogen Bonding, Pi-Anion-8.0 to -10.2
Imidazole-based N-phenylbenzamideABL1 kinaseNot specifiedNot specifiedHigher than control
4-amino-N-phenylbenzamideNot specifiedNot specifiedHydrogen BondingNot specified

This table presents data from studies on analogous compounds to illustrate potential interactions.

The characterization of the binding site is a fundamental aspect of molecular docking. For N-phenylbenzamide scaffolds, the binding pockets are often hydrophobic, with specific regions that can accommodate polar groups like nitro substituents. The conformation of this compound within the binding site would be crucial for its activity. Molecular mechanics calculations on active N-phenylbenzamides have revealed that they adopt a consistent conformation that facilitates hydrogen bonding to the carbonyl oxygen atom. nih.gov The dinitroanilino and benzamide rings are likely to be non-coplanar, adopting a twisted conformation to fit optimally into the binding pocket.

The flexibility of the ligand and the protein is a key consideration. While rigid docking can provide a quick assessment, flexible docking, which allows for conformational changes in both the ligand and the protein side chains, provides a more realistic representation of the binding event. The final docked pose of this compound would reveal the precise orientation and the key intermolecular interactions that stabilize the complex.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. While docking provides a static picture, MD simulations can reveal the stability of the binding pose, the conformational changes in the protein and ligand, and the thermodynamics of binding.

For N-phenylbenzamide derivatives, MD simulations have been used to validate docking results and to assess the stability of the ligand-protein complex. nih.gov A simulation would typically be run for several nanoseconds to observe the behavior of this compound in the active site. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The persistence of key hydrogen bonds and other interactions throughout the simulation would provide strong evidence for a stable binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov For this compound, these calculations can provide valuable information about its electronic structure, orbital energies (HOMO and LUMO), electrostatic potential, and reactivity.

The distribution of electron density, for instance, can highlight the regions of the molecule that are electron-rich or electron-deficient, which in turn dictates how it will interact with the protein. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. The electrostatic potential map can visualize the positive, negative, and neutral regions of the molecule, which is crucial for understanding its non-covalent interactions with the target protein.

Table 2: Calculated Quantum Chemical Properties for a Related Nitroaromatic Compound

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment5.8 D

This table shows representative data for a nitroaromatic compound to illustrate the outputs of quantum chemical calculations.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential steric and electronic features of a ligand that are responsible for its biological activity. A pharmacophore model for this compound would typically consist of hydrogen bond donors and acceptors (from the amide and nitro groups), aromatic rings, and hydrophobic features.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of these features. This process, known as virtual screening, can rapidly identify a diverse set of compounds with the potential to be active against the same target. This approach is highly effective for discovering novel chemical scaffolds that can serve as starting points for the development of new drugs. arxiv.orgnih.gov

De Novo Ligand Design Approaches Based on the N-Phenylbenzamide Scaffold

De novo ligand design is a computational method that aims to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. openreview.netarxiv.org The N-phenylbenzamide scaffold of this compound can serve as a starting point or a fragment for these design algorithms.

The process typically involves placing molecular fragments into the active site of the target protein and then growing or linking them to create a complete molecule. The designed molecules are then scored based on their predicted binding affinity and other drug-like properties. This approach has the potential to generate highly innovative and patentable new chemical entities that are optimized for a particular biological target.

Advanced Research Methodologies and Techniques Applied to N 4 2,4 Dinitroanilino Phenyl Benzamide Investigations

In Vitro Biological Assay Development and High-Throughput Screening for Activity Profiling

The initial exploration of a compound's biological relevance often begins with in vitro assays. These experiments, conducted in a controlled environment outside of a living organism, are essential for determining bioactivity and guiding further research.

Cell-Based Assays for Biological Activity and Phenotypic Analysis

Key applications of cell-based assays include:

Antiproliferative Activity: Measuring the ability of a compound to inhibit cell growth is particularly relevant in cancer research. For example, in a study on novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives, researchers evaluated their antiproliferative effects against various cancer cell lines, including K562, CCRF-CEM, and U937. nih.gov The potency of the compounds was quantified by determining their IC50 values, which is the concentration required to inhibit cell growth by 50%. nih.gov

Cytotoxicity: These assays determine the concentration at which a compound becomes toxic to cells. This is a crucial parameter for assessing the therapeutic window of a potential drug.

Phenotypic Analysis: This involves observing broader changes in cell behavior or appearance (phenotype), such as the induction of apoptosis (programmed cell death). Assays like cell apoptosis detection and western blotting for DNA damage markers were used to understand the mechanism of action for N-phenylbenzamide acridine derivatives. nih.gov

The following table illustrates the kind of data generated from such assays, using results from related N-phenylbenzamide compounds as an example.

CompoundCell LineAntiproliferative Activity (IC50, µM)
Compound 9b CCRF-CEM0.82
U9370.33
Compound 9c CCRF-CEM0.91
Compound 9d CCRF-CEM0.88
U9370.23
Data derived from a study on N-phenylbenzamide-4-methylamine acridine derivatives, not N-[4-(2,4-dinitroanilino)phenyl]benzamide. nih.gov

Biochemical Assays for Enzyme Kinetics and Inhibition

When a compound's biological activity is believed to stem from its interaction with a specific enzyme, biochemical assays are employed. These cell-free assays isolate the target enzyme and its substrate to study the compound's direct effect on the enzyme's catalytic activity.

Key aspects of these assays include:

Enzyme Inhibition: Determining whether a compound can reduce the rate of an enzymatic reaction. The potency is often expressed as an IC50 value.

Enzyme Kinetics: Studying the rate of the enzymatic reaction under different conditions helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Target Specificity: Investigating a compound's effect on a panel of different enzymes can reveal its selectivity, a critical factor for minimizing off-target effects. For instance, N-phenylbenzamide derivatives have been evaluated as potential inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and transcription. nih.gov

Biophysical Characterization of Molecular Interactions and Thermodynamics

Biophysical techniques provide quantitative data on the direct binding events between a compound and its biological target, typically a protein or nucleic acid. These methods are essential for confirming direct interaction and understanding the nature of the binding forces.

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, CD) for Ligand-Target Binding

Spectroscopic methods rely on the interaction of electromagnetic radiation with the molecules of interest to probe binding events.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques can detect changes in the electronic environment of a protein (e.g., of aromatic amino acids like tryptophan) or a ligand upon binding.

Circular Dichroism (CD) Spectroscopy: CD is particularly sensitive to the secondary and tertiary structure of macromolecules like proteins and DNA. Ligand binding can induce conformational changes in the target molecule, which are detectable as alterations in the CD spectrum. In studies of N-phenylbenzamide analogues designed to target kinetoplastid DNA, biophysical techniques were used to assess their binding affinity and mode of interaction with both AT-rich and GC-rich DNA. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of molecular interactions.

In a single ITC experiment, several key parameters can be determined:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Binding Enthalpy (ΔH): The heat change associated with the formation of binding interactions (e.g., hydrogen bonds, van der Waals forces).

Binding Entropy (ΔS): A measure of the change in disorder of the system upon binding.

Stoichiometry (n): The ratio of ligand to target molecules in the complex.

This complete thermodynamic profile (ΔG, ΔH, and TΔS) provides deep insights into the forces driving the binding, which is invaluable for the rational design and optimization of drug candidates.

Advanced Imaging and Microscopy Techniques for Cellular Localization and Effects

To understand a compound's mechanism of action, it is often crucial to know where it localizes within a cell and how it affects cellular structures. Advanced microscopy techniques are indispensable for these investigations.

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye, fluorescence microscopy can be used to visualize its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm).

Confocal Microscopy: This technique provides high-resolution, optically "sectioned" images of cells, allowing for precise 3D localization of the compound and its effects on subcellular structures.

Electron Microscopy: For ultra-high-resolution imaging, electron microscopy can reveal detailed changes in cellular morphology and ultrastructure induced by the compound.

Through these methods, researchers can correlate a compound's molecular interactions with its ultimate effects on cell structure and function, providing a more complete picture of its biological activity.

Systems Biology and Omics Approaches for Comprehensive Biological Impact Assessment

A systems biology approach, integrating various "omics" disciplines, would offer a holistic understanding of the biological effects of this compound. This strategy moves beyond single-target interactions to a network-level analysis of cellular perturbations.

Genomics and Transcriptomics: The initial step often involves assessing the compound's impact on the genome and transcriptome. Techniques like DNA microarrays or next-generation sequencing (RNA-Seq) could be utilized to profile changes in gene expression across thousands of genes simultaneously in cells or tissues exposed to the compound. This can help identify cellular pathways that are significantly up- or down-regulated, providing clues about the compound's mechanism of action.

Proteomics: To understand the functional consequences of altered gene expression, proteomics studies are crucial. Methods such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced techniques like shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify and quantify changes in the protein landscape of a cell upon treatment with this compound. This can reveal direct protein targets or downstream effects on protein networks.

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites within a biological system and can reflect the ultimate downstream consequences of molecular changes. By employing techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with chromatography, researchers can analyze the metabolic fingerprint of cells or organisms exposed to the compound. nih.govnih.gov This can uncover alterations in key metabolic pathways, providing insights into the compound's physiological effects.

Integrated Omics Analysis: The true power of a systems biology approach lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. Bioinformatics tools and computational modeling are used to construct interaction networks and pathways that are perturbed by this compound. This integrated analysis can lead to the identification of key molecular hubs and pathways affected by the compound, offering a comprehensive view of its biological impact.

Development and Application of Chemical Probes for Target Validation

Once potential biological targets of this compound are identified through omics studies or other screening methods, chemical probes become invaluable tools for target validation and further investigation. nih.govrjpbr.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.govrjpbr.com

Probe Design and Synthesis: A chemical probe based on the this compound scaffold would ideally retain the parent compound's biological activity but also incorporate a reactive or reporter group. This could be an affinity label for covalent modification of the target, a fluorescent tag for visualization, or a biotin (B1667282) tag for affinity purification and identification of the target protein.

Target Identification and Engagement: Affinity-based probes can be used in pull-down experiments. The probe is incubated with a cell lysate, and the probe-protein complex is then captured, typically using streptavidin beads if the probe is biotinylated. The bound proteins are then eluted and identified by mass spectrometry. This method can definitively identify the direct binding partners of the compound.

Elucidating Biological Function: Once a target is validated, chemical probes can be used to study its function. For example, a probe with a fluorescent tag can be used in cellular imaging studies to determine the subcellular localization of the target protein and to observe how the compound affects this localization. Probes can also be used to study the dynamics of target engagement and to understand the downstream consequences of modulating the target's activity.

The development of specific chemical probes for this compound would be a critical step in moving from initial observations of its biological activity to a detailed mechanistic understanding of its action at the molecular and cellular levels.

Future Directions and Emerging Research Avenues for N 4 2,4 Dinitroanilino Phenyl Benzamide Research

Exploration of Novel Biological Functions and Therapeutic Indications

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and antiparasitic agents. mdpi.comnih.govnih.govnanobioletters.com Similarly, the dinitroaniline class of compounds, though historically known for herbicidal use, has been investigated for activity against various pathogens by targeting microtubule formation. wikipedia.orgresearchgate.netnih.gov The combination of these two scaffolds in N-[4-(2,4-dinitroanilino)phenyl]benzamide suggests a promising starting point for broad biological screening to uncover novel therapeutic applications.

Future research should prioritize screening this compound against a diverse panel of targets, including:

Antiparasitic Targets: Kinetoplastid parasites such as Trypanosoma and Leishmania are particularly relevant. Some N-phenylbenzamide derivatives are known to target the AT-rich kinetoplast DNA (kDNA) in these organisms. nih.govacs.org Furthermore, dinitroanilines have shown efficacy against parasites like Toxoplasma gondii and Leishmania by inhibiting the assembly of tubulin, a protein crucial for their survival. researchgate.net Investigating the dual potential of this compound to act on both kDNA and tubulin could reveal synergistic or novel mechanisms of action.

Oncology Cell Lines: A multitude of benzamide (B126) derivatives have been explored for their anticancer properties. nih.gov Systematic screening against a panel of human cancer cell lines could identify potential cytotoxic or cytostatic effects, which could then be mechanistically investigated.

Viral Proteins: N-phenylbenzamide analogues have been identified as inhibitors of Enterovirus 71. mdpi.com Screening this compound against a range of viral targets could uncover new antiviral leads.

Inflammatory Pathways: Certain nitro-substituted benzamides have demonstrated the ability to inhibit nitric oxide (NO) production, suggesting potential anti-inflammatory applications.

Rational Design of Next-Generation Analogues with Tuned Pharmacological Profiles

Following the identification of a validated biological activity, the rational design of next-generation analogues will be a critical step. Structure-Activity Relationship (SAR) studies will be essential to optimize the lead compound for enhanced potency, selectivity, and pharmacokinetic properties. A systematic medicinal chemistry program could explore modifications at several key positions within the this compound scaffold.

The primary objectives of such a program would be to improve key drug-like properties. This includes enhancing target affinity and selectivity to minimize off-target effects, improving aqueous solubility which is often a challenge for dinitroaniline compounds, and optimizing metabolic stability to ensure a suitable duration of action in vivo. nih.gov

Modification SiteProposed Chemical ChangesPotential Pharmacological Impact
Benzamide Phenyl RingIntroduction of halogens (F, Cl), alkyl, or alkoxy groups at various positions.Modulate binding interactions (e.g., hydrogen bonding, hydrophobic interactions), alter electronic properties, and influence metabolic stability.
Dinitroanilino Phenyl RingVary the number and position of nitro groups; replace with other electron-withdrawing groups (e.g., cyano, trifluoromethyl).Fine-tune target affinity, potentially reduce cytotoxicity associated with nitroaromatics, and alter redox potential.
Central Phenyl RingIntroduce substituents to alter the dihedral angle between the two main aromatic systems.Optimize the three-dimensional conformation required for binding to a specific biological target.
Amide and Amine LinkersBioisosteric replacement (e.g., reverse amide, sulfonamide) or introduction of conformational constraints.Improve metabolic stability against hydrolases and control molecular flexibility.

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

The vast chemical space that can be generated from the this compound scaffold makes it an ideal candidate for integration with artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the drug discovery process by making rapid, data-driven predictions.

Key applications of AI/ML in this context would include:

Predictive Modeling: Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual analogues before their synthesis, thereby prioritizing the most promising candidates.

ADMET Prediction: Utilization of pre-trained or custom-built ML models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed compounds, flagging potential liabilities early.

Virtual Screening and Target Identification: Employing docking simulations and AI-based scoring functions to screen the compound and its virtual library against databases of known protein structures to identify novel biological targets.

De Novo Drug Design: Using generative AI algorithms to design novel molecules based on the benzamide scaffold, optimized for multiple desired properties simultaneously, such as high potency, low toxicity, and good synthesizability.

Translational Research Strategies for Pre-Clinical Development

Should a lead candidate with a promising pharmacological profile emerge, a structured translational research strategy will be necessary to advance it through pre-clinical development. This phase bridges the gap between basic discovery and human clinical trials, focusing on a rigorous evaluation of safety and efficacy.

A prospective pre-clinical workflow would involve a series of well-defined stages. Initially, robust and scalable synthetic routes must be developed for the lead compound. Following this, formulation studies will aim to create a stable preparation suitable for in vivo administration. A critical part of this process involves comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic (PK) studies to understand how the drug is processed by and behaves within a living organism. Finally, extensive toxicology and safety pharmacology studies are required to identify any potential adverse effects before the compound can be considered for human trials.

Pre-Clinical StageObjectiveKey Activities
Lead OptimizationRefine the chemical structure to maximize efficacy and minimize toxicity.Iterative chemical synthesis, in vitro biological assays, preliminary ADMET screening.
PharmacologyDemonstrate efficacy in relevant animal models of disease.In vivo proof-of-concept studies, dose-response relationship determination.
Pharmacokinetics (DMPK)Characterize the absorption, distribution, metabolism, and excretion of the compound.Studies in at least two species (one rodent, one non-rodent) to determine key parameters like half-life, bioavailability, and metabolic pathways.
ToxicologyIdentify potential safety risks and establish a safe dose range.In vitro genotoxicity assays, single- and repeat-dose toxicity studies in animals.
CMC DevelopmentDevelop a scalable, cost-effective, and reproducible manufacturing process.Process chemistry, analytical method development, stability testing.

Contribution to Fundamental Chemical Biology and Molecular Recognition Principles

Beyond its potential therapeutic applications, this compound and its future analogues can serve as valuable tools in chemical biology. The study of their interactions with biological macromolecules can provide fundamental insights into the principles of molecular recognition.

Biophysical Characterization: Using techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to elucidate the precise binding mode of the compound to its biological target(s).

Probing Binding Pockets: Synthesizing photoaffinity-labeled or biotinylated versions of the compound to identify and map binding sites on unknown protein targets.

Understanding Drug-DNA Interactions: If the compound is found to target DNA, its binding could serve as a model for understanding how small molecules recognize specific DNA sequences or structures, a key aspect in the development of gene-targeting therapies. nih.gov

Through such studies, the this compound scaffold could contribute not only to the development of new medicines but also to a deeper understanding of the fundamental chemical principles that govern biological processes.

Q & A

Q. What are the optimal synthetic routes for N-[4-(2,4-dinitroanilino)phenyl]benzamide, and how can purity be validated?

The compound can be synthesized via nucleophilic aromatic substitution between 2,4-dinitroaniline and 4-aminobenzoic acid derivatives, followed by benzoylation. A validated protocol involves:

  • Step 1 : React 4-nitroaniline with 2,4-dinitrochlorobenzene under alkaline conditions to form the dinitroanilino intermediate .
  • Step 2 : Couple the intermediate with benzoyl chloride using Schotten-Baumann conditions.
  • Validation : Purity is confirmed via 1H/13C NMR (e.g., δ 8.5–9.0 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and ESI-MS (expected [M+H]+ at m/z 393.3) .

Q. How can researchers distinguish between structural isomers or byproducts during synthesis?

Use HPLC-MS with a C18 reverse-phase column (acetonitrile/water gradient) to separate isomers. Key diagnostic signals:

  • UV-Vis : Absorbance at 350–400 nm (λmax for nitro groups).
  • Tandem MS/MS : Fragment ions at m/z 211 (cleavage at the amide bond) confirm the benzamide moiety .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH?

  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (loss of nitro group absorbance).
  • NMR Stability : Track amide proton (δ 10–11 ppm) disappearance in acidic/basic conditions using in situ NMR .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient 2,4-dinitrophenyl group acts as a strong electrophile.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. How should researchers resolve contradictory data in biological activity assays (e.g., antiparasitic vs. cytotoxicity)?

  • Orthogonal Assays : Pair in vitro Trypanosoma brucei inhibition (IC50) with mammalian cell cytotoxicity (e.g., HEK293).
  • Structural Analysis : Compare SAR trends with analogs (e.g., ’s derivatives 12–17) to identify toxicity-linked substituents (e.g., chloro vs. methoxy groups) .

Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies?

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., 79% yield for analog 16 in ).
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous solubility .

Q. How does the 2,4-dinitroanilino group influence electronic properties in electrochemical studies?

  • Cyclic Voltammetry : The nitro groups exhibit reduction peaks at −0.5 to −0.7 V (vs. Ag/AgCl), confirming electron-withdrawing effects.
  • Impedance Spectroscopy : Correlate charge-transfer resistance with substituent electronegativity for sensor applications .

Methodological Guidance for Data Interpretation

Q. Interpreting conflicting NMR coupling constants in conformational analysis

  • ROESY Experiments : Detect through-space interactions between the benzamide’s ortho protons and the dinitrophenyl group to confirm planar conformation .
  • Variable-Temperature NMR : Observe line broadening at elevated temperatures to assess rotational barriers around the amide bond.

Q. Addressing discrepancies in biological target identification

  • Proteome Profiling : Use affinity chromatography with a biotinylated derivative to capture binding partners, followed by LC-MS/MS identification.
  • Docking Studies : Map the compound to Trypanosoma brucei enzymes (e.g., trypanothione reductase) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.